molecular formula C7H6Br2FN B3032266 2,4-Dibromo-3-fluoro-6-methylaniline CAS No. 1349719-26-1

2,4-Dibromo-3-fluoro-6-methylaniline

Cat. No.: B3032266
CAS No.: 1349719-26-1
M. Wt: 282.94
InChI Key: KQPPZDOZKMEFSV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoro-6-methylaniline is an organic compound with the molecular formula C7H6Br2FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-fluoro-6-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluoro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of various brominated derivatives, while reduction can yield different amine compounds.

Scientific Research Applications

2,4-Dibromo-3-fluoro-6-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluoro-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3-fluoro-6-methylaniline is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dibromo-3-fluoro-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPZDOZKMEFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260160
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-26-1
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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